Lepenine
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Overview
Description
The compound (2S,8R,9S,11R,13S,14S,15R,16S)-7-Ethyl-5-methyl-12-methylidene-7-azahexacyclo[7.6.2.210,13.01,8.05,16.010,15]nonadecane-2,11,14-triol is a complex organic molecule with a unique hexacyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S,8R,9S,11R,13S,14S,15R,16S)-7-Ethyl-5-methyl-12-methylidene-7-azahexacyclo[7.6.2.210,13.01,8.05,16.010,15]nonadecane-2,11,14-triol typically involves multiple steps, including cyclization, functional group transformations, and stereoselective reactions. The key steps in the synthesis may include:
- Cyclization : Formation of the hexacyclic core through intramolecular cyclization reactions.
- Functional Group Transformations : Introduction of hydroxyl groups and other functional groups through selective reactions.
- Stereoselective Reactions : Control of stereochemistry at multiple chiral centers using chiral catalysts or reagents.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure high purity and consistency.
Chemical Reactions Analysis
Types of Reactions: (2S,8R,9S,11R,13S,14S,15R,16S)-7-Ethyl-5-methyl-12-methylidene-7-azahexacyclo[7.6.2.210,13.01,8.05,16.010,15]nonadecane-2,11,14-triol can undergo various types of chemical reactions, including:
- Oxidation : Conversion of hydroxyl groups to carbonyl or carboxyl groups.
- Reduction : Reduction of carbonyl groups to hydroxyl groups.
- Substitution : Replacement of functional groups with other substituents.
Common Reagents and Conditions: Common reagents used in these reactions include:
- Oxidizing Agents : Such as potassium permanganate or chromium trioxide.
- Reducing Agents : Such as lithium aluminum hydride or sodium borohydride.
- Substitution Reagents : Such as halogens or nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
(2S,8R,9S,11R,13S,14S,15R,16S)-7-Ethyl-5-methyl-12-methylidene-7-azahexacyclo[7.6.2.210,13.01,8.05,16.010,15]nonadecane-2,11,14-triol has a wide range of applications in scientific research, including:
- Chemistry : Used as a building block for the synthesis of complex molecules and as a chiral catalyst in asymmetric synthesis.
- Biology : Investigated for its potential biological activity, including antimicrobial and anticancer properties.
- Medicine : Explored for its potential therapeutic applications, such as in drug development for various diseases.
- Industry : Utilized in the development of advanced materials and as a precursor for specialty chemicals.
Mechanism of Action
The mechanism of action of (2S,8R,9S,11R,13S,14S,15R,16S)-7-Ethyl-5-methyl-12-methylidene-7-azahexacyclo[7.6.2.210,13.01,8.05,16.010,15]nonadecane-2,11,14-triol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
- Binding to Enzymes : Inhibiting or activating enzyme activity.
- Interacting with Receptors : Modulating receptor signaling pathways.
- Altering Cellular Processes : Affecting cellular processes such as apoptosis, proliferation, and differentiation.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to (2S,8R,9S,11R,13S,14S,15R,16S)-7-Ethyl-5-methyl-12-methylidene-7-azahexacyclo[7.6.2.210,13.01,8.05,16.010,15]nonadecane-2,11,14-triol include other hexacyclic molecules with similar functional groups and stereochemistry. Examples include:
- Hexacyclo[7.6.2.210,13.01,8.05,16.010,15]nonadecane Derivatives : Compounds with variations in substituents and functional groups.
- Polycyclic Compounds : Molecules with multiple fused rings and similar structural complexity.
Uniqueness: The uniqueness of (2S,8R,9S,11R,13S,14S,15R,16S)-7-Ethyl-5-methyl-12-methylidene-7-azahexacyclo[7.6.2.210,13.01,8.05,16.010,15]nonadecane-2,11,14-triol lies in its specific stereochemistry, functional groups, and potential applications. Its hexacyclic structure and multiple chiral centers make it a valuable compound for research and industrial applications.
Properties
CAS No. |
111524-32-4 |
---|---|
Molecular Formula |
C22H33NO3 |
Molecular Weight |
359.5 g/mol |
IUPAC Name |
(8R,9S,11R,13S,14S,15R,16S)-7-ethyl-5-methyl-12-methylidene-7-azahexacyclo[7.6.2.210,13.01,8.05,16.010,15]nonadecane-2,11,14-triol |
InChI |
InChI=1S/C22H33NO3/c1-4-23-10-20(3)7-6-15(24)22-14(20)9-13(18(22)23)21-8-5-12(11(2)19(21)26)16(25)17(21)22/h12-19,24-26H,2,4-10H2,1,3H3/t12-,13+,14-,15?,16-,17+,18+,19+,20?,21?,22?/m0/s1 |
InChI Key |
DHFGSUNKOXDUNF-NSTUCDAISA-N |
SMILES |
CCN1CC2(CCC(C34C2CC(C31)C56C4C(C(CC5)C(=C)C6O)O)O)C |
Isomeric SMILES |
CCN1CC2(CC[C@@H](C34[C@H]2C[C@H]([C@H]31)C56[C@H]4[C@H]([C@@H](CC5)C(=C)[C@H]6O)O)O)C |
Canonical SMILES |
CCN1CC2(CCC(C34C2CC(C31)C56C4C(C(CC5)C(=C)C6O)O)O)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Lepenine; |
Origin of Product |
United States |
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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